Cas no 1566806-22-1 (5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD26813993
- Inchi: 1S/C7H9IN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
- InChI Key: JITAJYTVAWNICE-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(I)=C(C(O)=O)C=N1
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345365-5g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 5g |
$2650.0 | 2023-09-03 | |
1PlusChem | 1P01BSHK-250mg |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 250mg |
$538.00 | 2025-03-19 | |
A2B Chem LLC | AW28952-1g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 1g |
$998.00 | 2024-04-20 | |
A2B Chem LLC | AW28952-100mg |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 100mg |
$369.00 | 2024-04-20 | |
Enamine | EN300-345365-0.05g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 0.05g |
$212.0 | 2023-09-03 | |
Enamine | EN300-345365-0.1g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 0.1g |
$317.0 | 2023-09-03 | |
Enamine | EN300-345365-0.25g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 0.25g |
$452.0 | 2023-09-03 | |
Enamine | EN300-345365-0.5g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 0.5g |
$713.0 | 2023-09-03 | |
Enamine | EN300-345365-10.0g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 10.0g |
$3929.0 | 2023-02-22 | |
Enamine | EN300-345365-10g |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1566806-22-1 | 95% | 10g |
$3929.0 | 2023-09-03 |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Related Literature
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Comprehensive Overview of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1566806-22-1)
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1566806-22-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodinated pyrazole derivative is characterized by its unique molecular structure, which combines a pyrazole ring with a carboxylic acid functional group and an isopropyl substituent. The presence of iodine at the 5-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's CAS number 1566806-22-1 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural features align with current trends in fragment-based drug design, a hot topic in medicinal chemistry aimed at optimizing molecular interactions.
In agrochemical applications, 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is investigated for its role in synthesizing novel pesticide intermediates. With growing global emphasis on sustainable agriculture, this compound's derivatization potential offers pathways to eco-friendly crop protection solutions. Its iodine moiety also facilitates radiolabeling studies, a technique increasingly used to track environmental fate of agrochemicals.
From a synthetic perspective, the compound's carboxylic acid group enables diverse transformations, including esterification and amide coupling—key reactions in peptide mimetics development. Recent publications highlight its utility in metal-catalyzed cross-coupling reactions, addressing the pharmaceutical industry's demand for efficient C-C bond formation strategies.
Analytical characterization of CAS 1566806-22-1 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods are crucial for quality control, especially given the compound's role in producing high-value specialty chemicals. The rise of AI-assisted molecular property prediction has further accelerated research on this molecule, with computational models aiding in solubility and stability assessments.
Storage and handling recommendations for 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid emphasize protection from light due to its iodine-sensitive nature. This aligns with broader industry shifts toward green chemistry principles, where compound stability directly impacts process sustainability. Researchers frequently inquire about its shelf life and compatibility with common solvents—questions reflecting practical concerns in laboratory workflows.
The compound's patent landscape reveals growing intellectual property activity, particularly in heterocyclic chemistry innovations. As pharmaceutical companies explore targeted therapies, derivatives of this pyrazole scaffold show promise in addressing unmet medical needs. Its structure-activity relationship (SAR) profiles are frequently modeled using molecular docking software, a testament to its relevance in modern drug development pipelines.
Environmental considerations surrounding iodinated compounds have spurred research into biodegradation pathways of molecules like 1566806-22-1. Regulatory agencies increasingly focus on persistence and bioaccumulation potential, making such studies critical for compound approval processes. These investigations often employ advanced oxidation processes to assess environmental remediation strategies.
In the context of preclinical research, this pyrazole derivative's pharmacokinetic properties are frequently evaluated using in vitro ADME assays. The rise of organ-on-chip technologies has provided new tools to study its metabolic fate, reflecting the compound's alignment with cutting-edge biomedical research trends. Such studies often explore its potential as a prodrug candidate for enhanced bioavailability.
The global market for fine chemical intermediates like 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid continues to expand, driven by demand from contract research organizations and generic drug manufacturers. Supply chain analysts note its increasing inclusion in custom synthesis catalogs, with purity specifications typically exceeding 98%. This reflects the compound's transition from research curiosity to established building block in industrial chemistry.
Emerging applications in material science have further broadened the scope of CAS 1566806-22-1. Its potential as a ligand in coordination polymers is being explored for gas storage applications, coinciding with renewable energy research priorities. The compound's crystallographic properties are also studied for nonlinear optical materials development—an area gaining traction in photonics research.
From a regulatory standpoint, proper documentation of 1566806-22-1 is essential for REACH compliance in European markets. Similar considerations apply under TSCA regulations in the United States, where its status as a low-volume chemical requires specific reporting protocols. These aspects are particularly relevant for companies engaged in global chemical distribution networks.
Recent advances in continuous flow chemistry have opened new possibilities for scalable synthesis of iodinated pyrazoles like this compound. The technology's advantages in reaction control and waste reduction make it particularly suitable for handling sensitive intermediates. This aligns with the pharmaceutical industry's push toward process intensification and green manufacturing practices.
Academic interest in 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid continues to grow, with research groups investigating its supramolecular interactions and solid-state properties. These studies often employ thermal analysis techniques like DSC to characterize its polymorphic behavior—a critical factor in pharmaceutical formulation development. The compound's hydrogen bonding capacity makes it particularly interesting for cocrystal engineering applications.
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